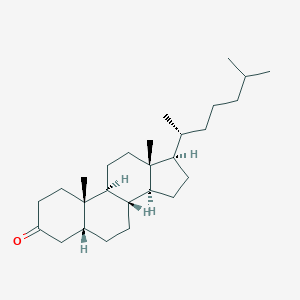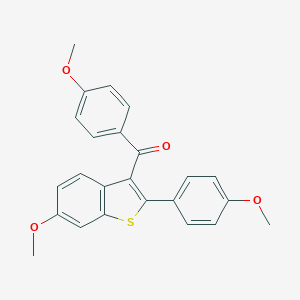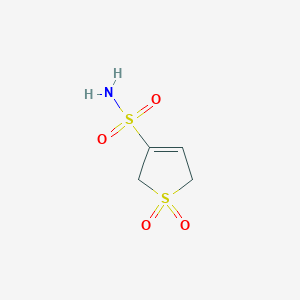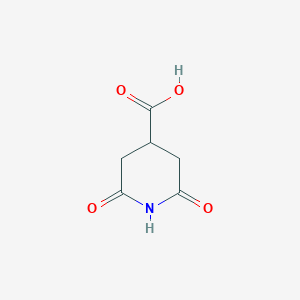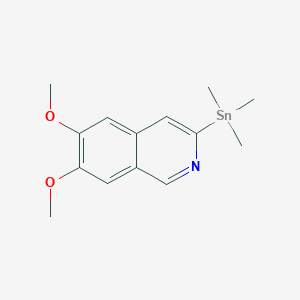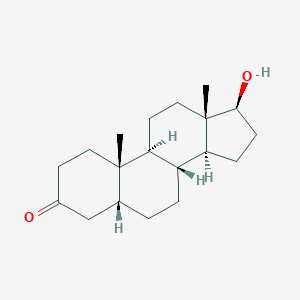
N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide, commonly known as DTCQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DTCQ belongs to the class of quinoline-based compounds and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of DTCQ involves the inhibition of various enzymes and proteins involved in cellular processes. DTCQ has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. DTCQ has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
DTCQ has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and improve cognitive function in animal models of Alzheimer's disease. DTCQ has also been shown to exhibit antimicrobial activity against various pathogenic bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
DTCQ has several advantages and limitations for lab experiments. It is a synthetic compound that can be easily synthesized with good yields and high purity. However, it has limited solubility in aqueous solutions, which can limit its use in certain experimental setups. DTCQ also has limited stability in solution, which can affect its potency over time.
Orientations Futures
There are several future directions for the study of DTCQ. One potential area of research is the development of novel analogs of DTCQ with improved solubility and stability. Another area of research is the study of the pharmacokinetics and pharmacodynamics of DTCQ in animal models and humans. Additionally, the potential use of DTCQ in combination therapies for the treatment of various diseases should be explored. Finally, the development of novel drug delivery systems for DTCQ could improve its efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of DTCQ involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate, followed by the condensation of the resulting intermediate with 2-chloro-3-formylquinoline. The final product is obtained by the reaction of the intermediate with thiourea. The synthesis of DTCQ has been optimized to yield a high purity product with good yields.
Applications De Recherche Scientifique
DTCQ has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. DTCQ has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
111951-05-4 |
|---|---|
Nom du produit |
N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide |
Formule moléculaire |
C15H15N3O3S |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H15N3O3S/c1-2-21-9-3-4-12-10(7-9)13(19)11(8-17-12)14(20)18-15-16-5-6-22-15/h3-4,7-8H,2,5-6H2,1H3,(H,17,19)(H,16,18,20) |
Clé InChI |
BUFXHCLMVIZQJO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=NCCS3 |
SMILES canonique |
CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=NCCS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



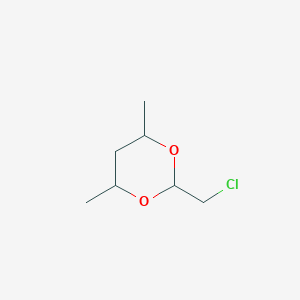
![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)

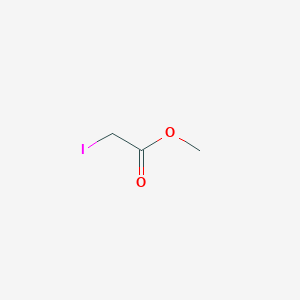

methanone](/img/structure/B52461.png)
